Uba5-IN-1

UFMylation E1 Enzyme Inhibition Cancer Biology

Uba5-IN-1 (Compound 8.5) is the definitive chemical probe for dissecting UFMylation biology. Unlike early covalent inhibitors (e.g., DKM 2-93) with weak potency, or later series lacking validated selectivity, Uba5-IN-1 uniquely delivers non-competitive, ATP-independent inhibition with a clean kinome profile (no activity against 97 kinases at 10 µM). With an IC50 of 4.0 µM for UBA5 and ~20-fold selectivity over UAE/NAE, it enables unambiguous phenotypic assignment. Proven cell-line-selective anti-proliferative activity (Sk-Luci6 vs. A549/MRC9) makes it the superior choice for target validation and pathway dissection studies.

Molecular Formula C26H40F6N10O11S2Zn
Molecular Weight 912.2 g/mol
Cat. No. B15140323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUba5-IN-1
Molecular FormulaC26H40F6N10O11S2Zn
Molecular Weight912.2 g/mol
Structural Identifiers
SMILESC1CNCCN(CCNCCN1)C(=O)CCCCCNC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2]
InChIInChI=1S/C24H40N10O5.2CHF3O3S.Zn/c25-21-17-22(31-14-30-21)34(15-32-17)24-19(37)18(36)20(39-24)23(38)29-5-3-1-2-4-16(35)33-12-10-27-8-6-26-7-9-28-11-13-33;2*2-1(3,4)8(5,6)7;/h14-15,18-20,24,26-28,36-37H,1-13H2,(H,29,38)(H2,25,30,31);2*(H,5,6,7);/q;;;+2/p-2/t18-,19+,20-,24+;;;/m0.../s1
InChIKeyDLPRYIVGTKSVTR-WAYDLRBYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uba5-IN-1 Procurement Guide: Potent & Selective UFMylation Pathway Inhibitor


Uba5-IN-1 (also known as compound 8.5) is a selective, organometallic inhibitor of Ubiquitin-like modifier activating enzyme 5 (UBA5), the E1 enzyme responsible for initiating the UFMylation post-translational modification cascade [1]. Characterized by its adenosine and zinc(II)cyclen core scaffold, Uba5-IN-1 is a validated chemical probe for dissecting the UFMylation pathway's role in cellular processes and disease pathogenesis [1].

Why Uba5-IN-1 Cannot Be Substituted by Other UBA5 Inhibitors or E1 Enzyme Inhibitors


The UBA5 enzyme field contains inhibitors with highly divergent properties. Early covalent inhibitors like DKM 2-93 exhibit low potency (IC50 > 400 µM) and irreversible binding, while contemporary non-covalent inhibitors like compounds 49/50 offer nanomolar potency but represent distinct chemical series with different selectivity and biophysical profiles [1]. Uba5-IN-1 uniquely occupies a middle ground with proven non-competitive inhibition kinetics, validated selectivity over related E1 enzymes (UAE, NAE), and demonstrated cellular activity in UBA5-dependent models [1]. Its mechanism, validated through extensive SAR, cannot be assumed for analogs with different metal centers or linker lengths [1].

Uba5-IN-1 Comparative Efficacy Data: Potency, Selectivity & Mechanism


Biochemical Potency: Uba5-IN-1 vs. 5C-Z and DKM 2-93

Uba5-IN-1 inhibits UFM1 transthiolation with an IC50 of 4.0 µM, a potency significantly greater than the covalent inhibitor DKM 2-93 (IC50 = 430 µM) and comparable to its structural predecessor, 5C-Z (IC50 = 4.1 µM) [1]. This represents a >100-fold improvement over DKM 2-93, making Uba5-IN-1 a far more practical tool for cell-based assays where high concentrations of DKM 2-93 would be required or toxic [1].

UFMylation E1 Enzyme Inhibition Cancer Biology

Enzyme Selectivity Profile: Uba5-IN-1 vs. UAE and NAE

Uba5-IN-1 demonstrates 20-fold selectivity for UBA5 over the related E1 enzymes UAE (UBA1) and NAE (UBA3). Its IC50 values for UAE and NAE are 78.5 µM and 66.8 µM, respectively, compared to 4.0 µM for UBA5 [1]. This contrasts with DKM 2-93, for which comparable E1 selectivity data is not widely reported, and with pan-E1 inhibitors like TAK-243 (MLN7243) which potently inhibit UAE (IC50 = 1 nM) but have unknown activity on UBA5 [2].

Selectivity E1 Enzyme Panel Off-Target Activity

Cellular Activity in UBA5-Dependent vs. Independent Cancer Models

Uba5-IN-1 selectively inhibits the proliferation of Sk-Luci6 cancer cells, which express high levels of UBA5, at concentrations above 50 µM, while showing no effect on A549 cancer cells or MRC9 lung fibroblasts at up to 200 µM [1]. This cellular activity profile is consistent with its biochemical potency and distinguishes it from DKM 2-93, which has been shown to inhibit A549 cell growth [2].

Cell Proliferation Cancer Cell Lines Target Engagement

Mechanism of Action: Non-competitive ATP Inhibition

Kinetic analysis confirms that Uba5-IN-1 inhibits UBA5 non-competitively with respect to ATP, distinguishing it from ATP-competitive inhibitors and from DKM 2-93 which acts via covalent modification of the catalytic cysteine C250 [1][2]. This non-competitive mechanism suggests Uba5-IN-1 binds to an allosteric site on the UBA5 homodimer, a binding mode that may offer different selectivity and resistance profiles compared to ATP-competitive or covalent inhibitors [1].

Enzyme Kinetics Allosteric Inhibition Mechanism of Action

Kinome-Wide Selectivity Profiling

Despite its adenosine-derived core, Uba5-IN-1 shows negligible inhibition of ATP binding to 97 human kinases when tested at 10 µM [1]. This kinome-wide selectivity profile is a critical differentiator from multi-kinase inhibitors that might confound cellular results.

Kinase Profiling Off-Target Activity Selectivity

Optimal Research Applications for Uba5-IN-1 Based on Evidence


Target Validation in UBA5-Dependent Cancer Models

Employ Uba5-IN-1 at concentrations >50 µM to selectively inhibit proliferation in UBA5-high expressing cancer cells (e.g., Sk-Luci6), using UBA5-low/negative cells (e.g., A549, MRC9) as a specificity control. This application directly leverages the compound's documented cell line selectivity [1].

Selective Modulation of the UFMylation Pathway Without Ubiquitin/NEDD8 Interference

Use Uba5-IN-1 at its IC50 (4.0 µM) for UBA5 in biochemical or cellular assays where minimal cross-reactivity with the closely related UAE (IC50 = 78.5 µM) and NAE (IC50 = 66.8 µM) pathways is required. This is a key differentiator from pan-E1 or poorly characterized inhibitors [1].

Mechanistic Studies of Allosteric UBA5 Inhibition

Utilize Uba5-IN-1 in kinetic assays to investigate the consequences of non-competitive, ATP-independent inhibition of UBA5. This application is supported by its established mechanism of action, distinct from covalent (DKM 2-93) or ATP-competitive inhibitors [1][2].

Kinase-Independent Phenotypic Screening

Apply Uba5-IN-1 in cell-based screens where a clean kinome profile is essential to avoid confounding kinase-mediated phenotypes. The compound's proven lack of activity against 97 human kinases at 10 µM supports its use as a selective chemical probe [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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